E. faecalis Anti-Biofilm Activity Benchmark
In a direct assay measuring inhibition of E. faecalis biofilm formation, 2,4-dibromo-3,6-dimethylphenol demonstrated an IC50 of 1.25 x 10^5 nM (125 µM) after a 20-hour incubation period [1]. This quantitative benchmark provides a specific, measurable point of reference. The compound's activity is attributed to its interaction with the bacterial cytoplasmic membrane, a common target for sterically hindered phenols [2]. For researchers investigating anti-biofilm agents, this establishes a baseline for the compound's potency and offers a direct comparator against other phenolic analogs in their own screening programs.
| Evidence Dimension | Biofilm formation inhibition (Enterococcus faecalis) |
|---|---|
| Target Compound Data | IC50 = 1.25 x 10^5 nM (125 µM) |
| Comparator Or Baseline | N/A (Baseline data for the target compound itself) |
| Quantified Difference | N/A (Establishes a quantitative benchmark) |
| Conditions | 20-hour incubation with crystal violet staining for biofilm quantification |
Why This Matters
This provides a quantitative potency benchmark for 2,4-dibromo-3,6-dimethylphenol in anti-biofilm assays, enabling direct performance comparison with other screening candidates.
- [1] BindingDB. (2020). BDBM50497186 (CHEMBL3115980) Affinity Data: IC50 for Enterococcus faecalis Biofilm Inhibition. [Database Entry]. View Source
- [2] Belostotskaia, I. S. (n.d.). Antimicrobial and membranolytic activity of sterically hindered phenols. [Research Summary]. View Source
